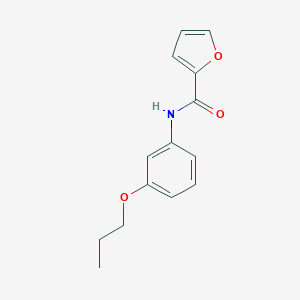

![molecular formula C13H14N2O4S B269449 N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B269449.png)

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide, also known as FURA-2 AM, is a fluorescent probe used in scientific research to detect calcium ions in cells. This compound has gained significant attention due to its ability to monitor intracellular calcium signaling, which plays a crucial role in various physiological processes.

Mecanismo De Acción

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide AM works by binding to calcium ions, causing a shift in its fluorescence properties. The compound is non-fluorescent when it is not bound to calcium ions, but upon binding, it undergoes a conformational change that results in the emission of light. This property allows researchers to monitor changes in calcium concentrations in real-time.

Biochemical and Physiological Effects:

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide AM has been shown to have minimal effects on cellular function and viability, making it an ideal tool for studying calcium signaling. However, it has been reported to interfere with some enzymatic activities, such as ATPase and protein kinase C. Therefore, caution should be exercised when interpreting results obtained using N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide AM.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide AM is its ability to monitor changes in calcium concentrations in real-time, providing researchers with valuable information about cellular processes. Additionally, it is a relatively inexpensive and easy-to-use tool that requires minimal sample preparation. However, there are some limitations to its use, including its potential interference with some enzymatic activities and the need for calibration before each experiment.

Direcciones Futuras

There are several future directions for the use of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide AM in scientific research. One area of interest is the development of new fluorescent probes that can monitor other ions or molecules in cells. Additionally, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide AM could be used in combination with other techniques, such as optogenetics or electrophysiology, to gain a more comprehensive understanding of cellular processes. Finally, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide AM could be used in drug discovery to screen for compounds that modulate calcium signaling pathways.

Métodos De Síntesis

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide AM is synthesized through a multistep process that involves the reaction of 4-aminophenylacetic acid with 2-furaldehyde, followed by the addition of sulfonic acid and acetylation of the amine group. The final product is obtained after purification through chromatography.

Aplicaciones Científicas De Investigación

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide AM is widely used in scientific research to study calcium signaling in cells. It is utilized as a fluorescent probe to monitor changes in calcium concentrations, which are essential for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide AM has been used in a wide range of studies, including neuroscience, cardiovascular research, and cancer biology.

Propiedades

Nombre del producto |

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide |

|---|---|

Fórmula molecular |

C13H14N2O4S |

Peso molecular |

294.33 g/mol |

Nombre IUPAC |

N-[4-(furan-2-ylmethylsulfamoyl)phenyl]acetamide |

InChI |

InChI=1S/C13H14N2O4S/c1-10(16)15-11-4-6-13(7-5-11)20(17,18)14-9-12-3-2-8-19-12/h2-8,14H,9H2,1H3,(H,15,16) |

Clave InChI |

XSVSLZZAJDJZTE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)

![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)

![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)

![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)